L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-
CAS No.: 18942-46-6
Cat. No.: VC21551571
Molecular Formula: C16H23NO5S
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18942-46-6 |
|---|---|
| Molecular Formula | C16H23NO5S |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) |
| Standard InChI Key | VRTXRNJMNFVTOM-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=C(C=C1)OC)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]- is a synthetic amino acid derivative featuring a cysteine backbone modified with specific functional groups. The compound is characterized by a dimethylethoxycarbonyl group (commonly known as the Boc-protecting group) attached to the amine nitrogen, and a 4-methoxyphenylmethyl moiety linked to the sulfur atom of cysteine. This modified cysteine retains the fundamental amino acid structure while incorporating protective groups that enhance its stability and utility in chemical synthesis.
The compound possesses several distinctive structural features that contribute to its chemical properties and applications. The dimethylethoxycarbonyl group enhances stability and solubility, making it suitable for various biochemical applications. The S-[(4-methoxyphenyl)methyl] moiety introduces a phenyl group that influences the compound's reactivity and interaction with biological systems.
Chemical Composition and Physical Properties
The molecular formula of this compound is C₁₆H₂₃NO₅S, with a molecular weight of 341.4 g/mol. The structure maintains the chirality of the parent L-cysteine, with the R configuration at the alpha carbon. This stereochemistry is crucial for its biological activity and application in peptide synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃NO₅S |
| Molecular Weight | 341.4 g/mol |
| CAS Registry Number | 18942-46-6 |
| European Community (EC) Number | 242-695-5 |
| IUPAC Name | (2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| InChI | InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
| SMILES | CC(C)(C)OC(=O)NC@@HC(=O)O |
The compound's structural configuration enables it to participate in various chemical interactions, including hydrogen bonding through its carboxylic acid group and N-H of the carbamate, while the thioether linkage provides stability against oxidation compared to free thiol groups.
Nomenclature and Alternative Designations
Given its complex structure and specialized applications, L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]- is referred to by various names in scientific literature and commercial catalogs. These alternative designations facilitate communication among researchers within specific disciplines.
Synonyms and Laboratory Designations
The compound is known by numerous synonyms in research and commercial contexts:
| Synonym | Context of Usage |
|---|---|
| Boc-Cys(pMeOBzl)-OH | Common laboratory designation |
| Boc-Cys(4-MeOBzl)-OH | Alternative laboratory designation |
| Boc-Cys(Mob)-OH | Abbreviated form in peptide synthesis |
| N-(tert-Butoxycarbonyl)-S-(p-methoxybenzyl)-L-cysteine | Full chemical name variant |
| N-(tert-Butyloxycarbonyl)-S-(p-methoxybenzyl)-L-cysteine | Alternative full name |
| (2R)-2-[(tert-butoxycarbonyl)amino]-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid | IUPAC systematic name |
These various designations reflect the compound's use across different scientific disciplines and applications, particularly in peptide synthesis and medicinal chemistry research.
Structural Comparison with Related Compounds
L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]- belongs to a family of protected cysteine derivatives used in peptide synthesis and drug development. A comparative analysis with structurally related compounds provides insight into the significance of specific structural modifications.
Comparison with D-Cysteine Analog
The D-cysteine version of this compound (N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine) has the opposite stereochemistry at the alpha carbon. This D-isomer (CAS: 58290-35-0) shares the same molecular formula and weight but differs in its three-dimensional configuration and biological properties. The different stereochemistry significantly impacts how these compounds interact with biological systems, particularly enzymes and receptors that exhibit stereospecificity.
Structural Variations in Protected Cysteine Derivatives
Other structurally related compounds include variations in the protecting groups attached to the sulfur atom or the amino group. For instance, L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-phenyl-, methyl ester (CAS: 116611-42-8) differs in having a phenyl group (without the methoxy substituent) attached to the sulfur and a methyl ester instead of a free carboxylic acid. These modifications alter the compound's physical properties, reactivity, and applications in chemical synthesis.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]- | C₁₆H₂₃NO₅S | 341.4 g/mol | Reference compound |
| D-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]- | C₁₆H₂₃NO₅S | 341.4 g/mol | Opposite stereochemistry |
| L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-phenyl-, methyl ester | C₁₅H₂₁NO₄S | 311.4 g/mol | Phenyl instead of methoxyphenylmethyl, methyl ester instead of free acid |
These structural variations provide options for researchers to select the most appropriate derivative for specific applications, balancing factors such as solubility, stability, and reactivity.
Applications in Chemical Synthesis
L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]- serves as a valuable building block in chemical synthesis, particularly in peptide chemistry and the development of bioactive compounds.
Role in Peptide Synthesis
The compound plays a crucial role in solid-phase and solution-phase peptide synthesis. The Boc (tert-butyloxycarbonyl) protecting group on the amine nitrogen and the 4-methoxybenzyl (Mob) group on the thiol side chain provide orthogonal protection, allowing selective deprotection during peptide assembly. This orthogonal protection strategy is essential for introducing cysteine residues into peptides without unwanted side reactions involving the highly reactive thiol group.
In peptide synthesis workflows, this compound offers several advantages:
-
The Boc group can be selectively removed under acidic conditions without affecting the S-methoxybenzyl protection
-
The 4-methoxybenzyl group provides enhanced stability against oxidation compared to free thiols
-
The compound's crystalline nature facilitates purification and handling
-
The protected cysteine can be incorporated into growing peptide chains using standard coupling reagents and protocols
These properties make L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]- an essential component in the synthesis of cysteine-containing peptides and proteins for research and therapeutic applications.
Medicinal Chemistry Applications
Beyond peptide synthesis, this protected cysteine derivative serves as a valuable intermediate in the synthesis of cysteine-based drugs and bioactive compounds. The presence of the protected thiol group allows for selective modification at other functional sites, with subsequent deprotection revealing the thiol for further transformations or bioconjugation reactions.
Biological and Pharmacological Relevance
While L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]- itself is primarily used as a synthetic intermediate rather than a therapeutic agent, its derivatives and the peptides synthesized using this compound demonstrate significant biological activities.
Cysteine Derivatives in Therapeutic Applications
Cysteine derivatives have shown promising pharmacological properties in various therapeutic contexts. For instance, a related L-cysteine derivative, t-Butyl S-allylthio-L-cysteinate (5P39), demonstrated anti-inflammatory effects by suppressing the excessive secretion of nitric oxide and interleukin-6 in mice peritoneal macrophages stimulated by lipopolysaccharide. This suggests that appropriately designed cysteine derivatives can modulate inflammatory responses and potentially serve as therapeutic agents for inflammatory conditions.
The thiol functionality in cysteine derivatives, once deprotected, can participate in crucial biological processes including:
-
Formation of disulfide bonds, essential for protein structure and function
-
Redox reactions and free radical scavenging
-
Metal ion chelation
-
Enzymatic catalysis
These biological properties highlight the importance of L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]- as a precursor to compounds with potential therapeutic applications.
Chemical Reactivity and Transformations
The chemical reactivity of L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]- is largely determined by its functional groups and their protection status.
Reactivity Profile
The compound features several reactive sites:
-
Carboxylic acid group: Can participate in esterification, amidation, and other carbonyl chemistry reactions
-
Protected amine (Boc group): Stable under basic and neutral conditions, but can be selectively deprotected using trifluoroacetic acid or other acidic reagents
-
Protected thiol (4-methoxybenzyl group): Remains stable under many reaction conditions but can be deprotected using specific reagents such as trifluoromethanesulfonic acid or mercury(II) acetate
This controlled reactivity profile enables sequential modification of the molecule in a predictable manner, making it valuable for multistep synthetic procedures.
Deprotection Strategies
Selective deprotection of the protecting groups allows for controlled manipulation of the compound's reactive centers:
| Protecting Group | Deprotection Method | Reaction Conditions |
|---|---|---|
| Boc (amine) | Acidolysis | TFA in DCM (95:5), room temperature, 1-2 hours |
| 4-Methoxybenzyl (thiol) | Mercury(II)-mediated | Hg(OAc)₂, then H₂S or DTT |
| 4-Methoxybenzyl (thiol) | Strong acids | TfOH/TFA with scavengers, 0°C |
These deprotection strategies are fundamental to the compound's utility in peptide synthesis and other applications requiring selective functional group manipulations.
Analytical Characterization
Proper identification and characterization of L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]- employ various analytical techniques to confirm its structure, purity, and properties.
Spectroscopic Properties
Spectroscopic methods provide crucial information about the compound's structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra reveal characteristic signals for the aromatic protons of the 4-methoxybenzyl group, the methoxy group, the tert-butyl protons of the Boc group, and the alpha and beta protons of the cysteine backbone.
-
Mass Spectrometry: The compound typically shows a molecular ion peak at m/z 341.4, corresponding to its molecular weight, with fragmentation patterns characteristic of the Boc group and 4-methoxybenzyl moieties.
-
Infrared (IR) Spectroscopy: Key absorption bands include those for the carboxylic acid (C=O stretch), carbamate (C=O stretch), and aromatic rings (C=C stretch).
These spectroscopic signatures facilitate identification and quality control of the compound for research and synthetic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume